2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (2CP2PAN) is a chemical compound with a wide range of applications in scientific research. It is a versatile and robust compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to synthetic organic chemistry. 2CP2PAN has been used to study the mechanism of action of various drugs, as well as to gain insight into the biochemical and physiological effects of these drugs. In addition, 2CP2PAN has been used to synthesize a variety of compounds for further research.
Scientific Research Applications
Corrosion Inhibition
- Inhibitory Effect on Mild Steel Corrosion : A study by Mashuga, Olasunkanmi, & Ebenso (2017) found that 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile was effective in inhibiting the corrosion of mild steel in acidic environments. The compound demonstrated mixed-type inhibition properties and was involved in both physisorption and chemisorption processes.
Synthesis of Novel Compounds
- Creation of New Scaffolds : Research by Herold et al. (2007) involved the synthesis of a new class of compounds, including 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione derivatives, using 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
Antimicrobial Applications
- Antimicrobial and Antifungal Properties : A 2009 study by Foks et al. explored the synthesis of new pyridazine derivatives, including those based on 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, and tested their antibacterial and fungicidal activities.
Drug Design and Biological Evaluation
- Analgesic Agents : Aggarwal, Kaushik, Kumar, & Saini (2020) conducted a study (link) on synthesizing and evaluating 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. They found some compounds exhibiting moderate to good analgesic activity.
Chemical Structure Analysis
- Structural Elucidation of Complex Molecules : A 2003 study by Pollesello & Nore demonstrated the use of pulsed-field-gradient heteronuclear NMR for the complete structure determination of complex molecules containing clusters of protonated and unprotonated nitrogens, including those derived from 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQUMVXIBTANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420734 | |
Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile | |
CAS RN |
73535-73-6 | |
Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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